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Compound of Interest

Compound Name: 5-iodo-Indirubin-3'-monoxime

Cat. No.: B2814196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of 5-iodo-Indirubin-3'-
monoxime, a potent inhibitor of several key protein kinases. The information presented herein

is intended to assist researchers in evaluating its potential as a research tool and as a starting

point for drug discovery efforts.

Executive Summary
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of the natural product indirubin. It is a

potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-

Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[1][2][3]

While comprehensive screening data against a broad kinase panel is not publicly available for

this specific analog, the existing data indicates a high affinity for these primary targets. This

guide summarizes the known inhibitory activities, provides a detailed experimental protocol for

assessing kinase inhibition, and illustrates the key signaling pathways affected.

Data Presentation: Kinase Inhibition Profile
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of 5-
iodo-Indirubin-3'-monoxime against its primary kinase targets. For comparative purposes,

data for the related compound, Indirubin-3'-monoxime, is also included where available.
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Kinase Target
5-iodo-Indirubin-3'-
monoxime IC50 (nM)

Indirubin-3'-monoxime
IC50 (nM)

GSK-3β 9[1] 22[4]

CDK5/p25 20[1] 100[4]

CDK1/cyclin B 25[1] 180[4]

Note: A comprehensive kinase selectivity profile for 5-iodo-Indirubin-3'-monoxime against a

wider panel of kinases is not currently available in the public domain. The development of such

a profile would be invaluable for a more complete understanding of its off-target effects and

potential therapeutic applications.

Experimental Protocols
The following is a detailed protocol for a radiometric kinase inhibition assay, a standard method

for determining the IC50 value of a kinase inhibitor. This protocol is representative of the

methodology used to generate the data presented in this guide.

Objective: To determine the concentration of 5-iodo-Indirubin-3'-monoxime required to inhibit

50% of the activity of a target kinase.

Materials:

Purified recombinant kinase

Kinase-specific substrate peptide

5-iodo-Indirubin-3'-monoxime stock solution (in DMSO)

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

ATP solution (containing [γ-³³P]ATP)

96-well filter plates

Phosphoric acid (75 mM)
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Scintillation fluid

Microplate scintillation counter

Procedure:

Compound Dilution: Prepare a serial dilution of 5-iodo-Indirubin-3'-monoxime in DMSO. A

typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

Reaction Mix Preparation: In a 96-well plate, prepare the kinase reaction mixture containing

the purified kinase and its specific substrate in the kinase assay buffer.

Inhibitor Addition: Add 1 µL of each inhibitor dilution to the respective wells of the reaction

plate. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

Reaction Initiation: Initiate the kinase reaction by adding the ATP solution containing [γ-

³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific

kinase.

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60

minutes), ensuring the reaction is in the linear range.

Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid.

Transfer the reaction mixtures to a 96-well filter plate, which will capture the phosphorylated

substrate.

Washing: Wash the filter plate multiple times with 75 mM phosphoric acid to remove

unincorporated [γ-³³P]ATP.

Scintillation Counting: After the final wash, add scintillation fluid to each well and measure

the radioactivity using a microplate scintillation counter.

Data Analysis:

Subtract the background counts (no-enzyme control) from all other readings.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization
The following diagrams illustrate the experimental workflow and the primary signaling pathways

targeted by 5-iodo-Indirubin-3'-monoxime.
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Caption: Experimental Workflow for Radiometric Kinase Inhibition Assay.
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Caption: Primary Signaling Pathways Inhibited by 5-iodo-Indirubin-3'-monoxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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